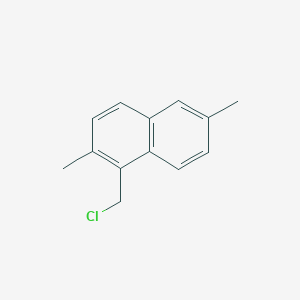

1-(Chloromethyl)-2,6-dimethylnaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(chloromethyl)-2,6-dimethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl/c1-9-3-6-12-11(7-9)5-4-10(2)13(12)8-14/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJOVYNQRMYHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(C=C2)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1-(Chloromethyl)-2,6-dimethylnaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthesis route for 1-(chloromethyl)-2,6-dimethylnaphthalene, a key intermediate for various applications in medicinal chemistry and materials science. Due to the limited availability of direct literature on this specific compound, this guide presents a well-established synthetic method, the Blanc-Quelet reaction, adapted from the chloromethylation of naphthalene. The provided protocol is based on established chemical principles and analogous reactions.

Introduction

This compound is a functionalized polycyclic aromatic hydrocarbon. The presence of the reactive chloromethyl group allows for a variety of subsequent chemical transformations, making it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents and organic materials. The dimethylnaphthalene core provides a rigid and well-defined scaffold.

Proposed Synthesis Route: Chloromethylation of 2,6-Dimethylnaphthalene

The most direct and industrially scalable approach to synthesize this compound is through the electrophilic aromatic substitution of 2,6-dimethylnaphthalene. Specifically, a chloromethylation reaction, such as the Blanc-Quelet reaction, is proposed. In this reaction, the aromatic ring is reacted with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst.

The regioselectivity of this reaction is governed by the directing effects of the two methyl groups on the naphthalene ring. Methyl groups are activating and ortho,para-directing substituents. In 2,6-dimethylnaphthalene, the positions ortho to the methyl groups are 1, 3, 5, and 7. The 1- and 5-positions are sterically less hindered and electronically activated, making them the most probable sites for electrophilic attack. Due to the symmetry of the molecule, substitution at the 1-position is equivalent to substitution at the 5-position. Therefore, the primary product expected is this compound.

Experimental Protocol

This protocol is adapted from established procedures for the chloromethylation of naphthalene.[1][2] Caution: This reaction should be performed in a well-ventilated fume hood as it may produce hazardous byproducts.

Materials:

-

2,6-Dimethylnaphthalene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Glacial Acetic Acid

-

Phosphoric Acid (85%)

-

Anhydrous Zinc Chloride (optional, as catalyst)

-

Diethyl ether

-

Anhydrous Sodium Sulfate

-

Saturated Sodium Bicarbonate solution

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, combine 2,6-dimethylnaphthalene, paraformaldehyde, glacial acetic acid, and phosphoric acid.

-

With vigorous stirring, slowly bubble hydrogen chloride gas through the mixture or add concentrated hydrochloric acid.

-

If a Lewis acid catalyst is used, add anhydrous zinc chloride to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and maintain this temperature with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing ice-water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane or ethanol) to yield pure this compound.

Data Presentation

Table 1: Stoichiometry and Theoretical Yield

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Density (g/mL) |

| 2,6-Dimethylnaphthalene | 156.23 | 1.0 | 156.23 | - | - |

| Paraformaldehyde | 30.03 | 1.2 | 36.04 | - | - |

| Concentrated HCl (37%) | 36.46 | 2.0 | 72.92 | ~62 | 1.18 |

| Product: | |||||

| This compound | 204.70 | 1.0 (Theoretical) | 204.70 | - | - |

Note: The molar ratios are indicative and may require optimization for maximum yield.

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

Conclusion

References

An In-depth Technical Guide on the Physicochemical Properties of 1-(Chloromethyl)-2,6-dimethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Chloromethyl)-2,6-dimethylnaphthalene is a substituted naphthalene derivative of interest in medicinal chemistry and material science due to the versatile reactivity of the chloromethyl group and the specific substitution pattern on the naphthalene core. The 2,6-dimethylnaphthalene scaffold is a key component in various industrial applications, notably in the synthesis of high-performance polymers. The addition of a chloromethyl group at the 1-position introduces a reactive site for further chemical modifications.

Given the absence of direct experimental data, this technical guide collates information on closely related analogs: 1-chloromethylnaphthalene, 2,6-dimethylnaphthalene, and 1-chloromethyl-2-methylnaphthalene. By examining the properties of these precursors and analogs, researchers can infer potential characteristics and handling requirements for this compound.

Physicochemical Properties of Related Compounds

The following tables summarize the available physicochemical data for key structural analogs of this compound. These values provide a basis for estimating the properties of the target compound.

Table 1: General Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 1-Chloromethylnaphthalene | C₁₁H₉Cl | 176.64 | Deep brown liquid after melting | 20-22 | 291-292 |

| 2,6-Dimethylnaphthalene | C₁₂H₁₂ | 156.22 | White to almost white powder or crystal | 106-110[1][2] | 262[1][2] |

| 1-Chloromethyl-2-methylnaphthalene | C₁₂H₁₁Cl | 190.67 | Powder | 59-62 | Not available |

Table 2: Spectral Data Identifiers

| Compound | CAS Number | PubChem CID |

| 1-Chloromethylnaphthalene | 86-52-2[3] | 6845[3] |

| 2,6-Dimethylnaphthalene | 581-42-0[4][5][6] | 11387[7] |

| 1-Chloromethyl-2-methylnaphthalene | 6626-23-9[8] | 81106[8] |

Proposed Synthetic Route

A plausible method for the synthesis of this compound is the chloromethylation of 2,6-dimethylnaphthalene. This reaction typically proceeds via electrophilic aromatic substitution using formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst.

Caption: Proposed synthesis of this compound.

Experimental Protocols for Analog Compounds

Detailed experimental procedures for the synthesis of related compounds can provide insight into the potential synthesis and purification of the target molecule.

Synthesis of 1-Chloromethylnaphthalene:

A common laboratory-scale synthesis involves the reaction of naphthalene with paraformaldehyde and hydrochloric acid in the presence of a catalyst like phosphoric acid. The reaction mixture is heated and stirred, followed by cooling and washing with water and a mild base to neutralize excess acid. The crude product is then extracted with an organic solvent, dried, and purified by distillation under reduced pressure.[9]

Synthesis of 2,6-Dimethylnaphthalene:

Industrial production of 2,6-dimethylnaphthalene can be complex, often involving separation from crude oil or coal tar, or through multi-step chemical synthesis.[4] One synthetic approach is the "alkenylation process," which starts with o-xylene and butadiene reacting to form 5-(ortho-tolyl)pent-2-ene. This intermediate is then cyclized, dehydrogenated to 1,5-dimethylnaphthalene, and finally isomerized to 2,6-dimethylnaphthalene.[4]

Computational Prediction of Physicochemical Properties

In the absence of experimental data, computational methods are invaluable for estimating the physicochemical properties of novel compounds. A general workflow for predicting these properties is outlined below.

Caption: Workflow for predicting physicochemical properties.

Studies have shown that methods like COSMO-RS and correlations with chromatographic retention times can provide reliable estimations for properties such as aqueous solubility, octanol/water partition coefficients (Kow), vapor pressure, and Henry's law constants for methylated naphthalenes.[10][11] These approaches would be highly applicable to this compound.

Conclusion

While experimental data for this compound remains elusive, this guide provides a foundational understanding by presenting data from its closest chemical relatives. The proposed synthetic route and the outlined computational prediction workflow offer a strategic path forward for researchers and drug development professionals. It is recommended that any synthesis and handling of this compound be conducted with caution, assuming it may possess irritant or toxic properties similar to other chlorinated aromatic hydrocarbons. Future experimental work is necessary to definitively characterize the physicochemical properties and biological activity of this compound.

References

- 1. Synthesis and Application of 1-Chloromethyl naphthalene_Chemicalbook [chemicalbook.com]

- 2. 1-Chloromethylnaphthalene | C11H9Cl | CID 6845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Dimethylnaphthalene - Wikipedia [en.wikipedia.org]

- 4. Naphthalene, 2,6-dimethyl- [webbook.nist.gov]

- 5. Naphthalene, 2,6-dimethyl- [webbook.nist.gov]

- 6. 2,6-Dimethylnaphthalene | C12H12 | CID 11387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Estimation of selected physicochemical properties for methylated naphthalene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. path.web.ua.pt [path.web.ua.pt]

- 11. Page loading... [guidechem.com]

1-(chloromethyl)-2,6-dimethylnaphthalene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(chloromethyl)-2,6-dimethylnaphthalene, a substituted naphthalene derivative. Due to the limited availability of detailed experimental data for this specific compound, this guide also includes relevant information on the closely related compounds 2,6-dimethylnaphthalene and 1-chloromethylnaphthalene to provide a foundational understanding of its potential synthesis, properties, and reactivity. This document is intended to serve as a valuable resource for researchers and professionals in drug development and organic synthesis.

Compound Identification

The fundamental properties of this compound are summarized in the table below.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 107517-28-2 | N/A |

| Molecular Formula | C₁₃H₁₃Cl | N/A |

| Molecular Weight | 204.7 g/mol | [1] |

Physicochemical Properties

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be conceptualized based on established chloromethylation reactions of naphthalene derivatives.

A general approach would involve the chloromethylation of 2,6-dimethylnaphthalene. This reaction typically utilizes paraformaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst.

A potential synthetic workflow is illustrated below:

Caption: Proposed synthesis of this compound.

The chloromethyl group is a versatile functional handle for further chemical transformations. It can readily participate in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. This makes this compound a potentially useful intermediate in the synthesis of more complex molecules.

Potential Applications and Biological Activity

There is no specific information available in scientific literature regarding the applications or biological activity of this compound. However, the 2,6-dimethylnaphthalene scaffold is a key component in the synthesis of high-performance polymers, such as polyethylene naphthalate (PEN). Substituted naphthalenes are also investigated in medicinal chemistry for their potential as therapeutic agents. Derivatives of the related 1-chloromethylnaphthalene have been explored for their antifungal properties.[2]

Safety and Handling

No specific toxicological data for this compound is available. However, based on the reactivity of the chloromethyl group, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is advisable to consult the safety data sheet (SDS) for the closely related and hazardous compound 1-chloromethylnaphthalene for guidance on handling and safety precautions.

Conclusion

This compound is a chemical compound for which detailed experimental data is scarce. This guide has provided the available identifying information and has proposed a potential synthetic route and areas of application based on the chemistry of related naphthalene derivatives. Further research is required to fully characterize the properties, reactivity, and potential biological activity of this compound. This document serves as a foundational resource to stimulate and guide future investigations into this molecule.

References

Spectroscopic and Synthetic Profile of 1-(Chloromethyl)-2,6-dimethylnaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 1-(chloromethyl)-2,6-dimethylnaphthalene. Due to the absence of direct experimental data for this specific compound in publicly available literature, this report leverages data from analogous structures, namely 2,6-dimethylnaphthalene and 1-chloromethylnaphthalene, to predict its spectroscopic properties. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by providing a foundational understanding of this compound's chemical profile.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral data of 2,6-dimethylnaphthalene and 1-chloromethylnaphthalene and are based on the principles of substituent effects in spectroscopy.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8-8.0 | m | 2H | Ar-H | Aromatic protons adjacent to the chloromethyl group, shifted downfield. |

| ~7.3-7.5 | m | 3H | Ar-H | Remaining aromatic protons. |

| ~4.9 | s | 2H | -CH₂Cl | Methylene protons of the chloromethyl group. |

| ~2.5 | s | 3H | Ar-CH₃ | Methyl protons at the 2-position. |

| ~2.4 | s | 3H | Ar-CH₃ | Methyl protons at the 6-position. |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~135-138 | Ar-C | Quaternary aromatic carbons. |

| ~132-134 | Ar-C | Quaternary aromatic carbons. |

| ~125-130 | Ar-CH | Aromatic methine carbons. |

| ~46 | -CH₂Cl | Carbon of the chloromethyl group. |

| ~21 | Ar-CH₃ | Carbon of the methyl group at the 2-position. |

| ~20 | Ar-CH₃ | Carbon of the methyl group at the 6-position. |

Predicted IR Data

| Wavenumber (cm⁻¹) | Assignment | Rationale |

| ~3050 | C-H stretch (aromatic) | Characteristic of aromatic C-H bonds. |

| ~2920, 2850 | C-H stretch (aliphatic) | From the methyl and chloromethyl groups. |

| ~1600, 1500 | C=C stretch (aromatic) | Characteristic of the naphthalene ring. |

| ~1260 | C-H bend (in-plane) | |

| ~820 | C-H bend (out-of-plane) | Indicative of the substitution pattern on the aromatic ring. |

| ~700 | C-Cl stretch | Characteristic of the chloromethyl group. |

Predicted Mass Spectrometry Data

| m/z | Assignment | Rationale |

| 204/206 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 169 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 155 | [M-CH₂Cl]⁺ | Loss of the chloromethyl group. |

| 141 | [M-CH₂Cl-CH₃+H]⁺ | Subsequent fragmentation. |

Experimental Data of Precursor Molecules

The following tables present the experimentally determined spectroscopic data for 2,6-dimethylnaphthalene and 1-chloromethylnaphthalene, which form the basis for the predictions above.

Table 1: Spectroscopic Data for 2,6-Dimethylnaphthalene

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | IR (KBr, cm⁻¹) | MS (m/z) |

| 7.66 (s, 2H), 7.58 (d, 2H), 7.25 (d, 2H), 2.49 (s, 6H) | 135.0, 131.8, 127.8, 127.3, 126.5, 21.5 | 3050, 2920, 1605, 1510, 880, 810 | 156 [M]⁺, 141, 115 |

Table 2: Spectroscopic Data for 1-Chloromethylnaphthalene

| ¹H NMR (CDCl₃) [1] | ¹³C NMR (CDCl₃) [1] | IR (liquid film, cm⁻¹) [2] | MS (m/z) [3] |

| 8.19 (d, 1H), 7.89 (m, 2H), 7.60 (m, 4H), 5.07 (s, 2H) | 134.0, 133.0, 131.1, 129.8, 128.9, 127.7, 126.7, 126.2, 125.3, 123.7, 44.6[1] | 3050, 2960, 1595, 1510, 1260, 780, 690 | 176/178 [M]⁺, 141, 115 |

Synthetic Protocol: Chloromethylation of a Naphthalene Derivative

A plausible synthesis for this compound would involve the chloromethylation of 2,6-dimethylnaphthalene. The following is a general experimental protocol adapted from the synthesis of 1-chloromethylnaphthalene.[4][5]

Reaction:

2,6-Dimethylnaphthalene + Formaldehyde + HCl → this compound + H₂O

Procedure:

-

In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine 2,6-dimethylnaphthalene, paraformaldehyde, glacial acetic acid, and phosphoric acid.

-

Heat the mixture in a water bath to 80-85°C with vigorous stirring.

-

Slowly bubble hydrogen chloride gas through the reaction mixture or add concentrated hydrochloric acid.

-

Maintain the temperature and stirring for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into cold water.

-

Separate the organic layer, wash it with water and a dilute sodium bicarbonate solution, and then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield this compound.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

References

- 1. Synthesis and Application of 1-Chloromethyl naphthalene_Chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-Chloromethylnaphthalene | C11H9Cl | CID 6845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Stability and Storage of 1-(Chloromethyl)-2,6-dimethylnaphthalene

Introduction

1-(Chloromethyl)-2,6-dimethylnaphthalene is a substituted naphthalene derivative of interest in organic synthesis and potentially in the development of pharmaceutical agents. The presence of a reactive chloromethyl group necessitates careful consideration of its stability and appropriate storage conditions to ensure the compound's integrity and prevent the formation of degradation products. This technical guide provides a comprehensive overview of the inferred stability and recommended storage conditions for this compound, based on data from its structural analog, 1-(chloromethyl)naphthalene.

Chemical Properties and Inferred Stability

The stability of this compound is primarily dictated by the lability of the carbon-chlorine bond in the chloromethyl group, which is susceptible to nucleophilic substitution and hydrolysis.

General Stability Profile (Inferred):

-

Thermal Stability: The compound is expected to be stable at room temperature in a dry, inert environment.[1] However, elevated temperatures can promote decomposition.[2] Heating may lead to the release of irritating and toxic fumes, including hydrogen chloride gas, carbon monoxide, and carbon dioxide.[2][3]

-

Hydrolytic Stability: The chloromethyl group is susceptible to hydrolysis, particularly in the presence of moisture or protic solvents, leading to the formation of the corresponding hydroxymethyl derivative and hydrochloric acid. Exposure to moist air or water should be avoided.[3]

-

Photostability: While specific photostability data is unavailable, aromatic compounds can be sensitive to light. It is prudent to protect the compound from direct sunlight.

-

Reactivity with Other Materials: this compound is expected to be incompatible with strong oxidizing agents, strong bases, alcohols, and amines.[3] Contact with metals may also be problematic.[3]

Table 1: Inferred Physicochemical Properties

| Property | Inferred Value/Information | Reference (for 1-(chloromethyl)naphthalene) |

| Molecular Formula | C₁₃H₁₃Cl | N/A |

| Molecular Weight | 204.70 g/mol | N/A |

| Appearance | Expected to be a solid at room temperature. | [1] |

| Solubility | Likely insoluble in water; soluble in organic solvents like ether and benzene.[4] | [1] |

| Stability | Stable under recommended storage conditions; sensitive to moisture, heat, and incompatible materials. | [1][3] |

Recommended Storage and Handling Conditions

To maintain the integrity of this compound, the following storage and handling procedures are recommended based on the properties of 1-(chloromethyl)naphthalene.

Table 2: Recommended Storage and Handling Summary

| Condition | Recommendation | Rationale | Reference (for 1-(chloromethyl)naphthalene) |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. | To minimize thermal degradation and slow down potential decomposition reactions. | [3] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent reaction with atmospheric moisture and oxygen. | General best practice for reactive compounds. |

| Container | Keep in a tightly sealed, light-resistant container. | To prevent exposure to moisture, air, and light. | [1][3] |

| Incompatible Materials | Store away from strong bases, oxidizing agents, alcohols, amines, and metals. | To prevent hazardous reactions and degradation of the compound. | [3] |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. | To avoid inhalation of vapors and skin/eye contact. The compound is expected to be corrosive and a lachrymator. | [5] |

Potential Degradation Pathways

The primary degradation pathway for this compound is anticipated to be the solvolysis of the chloromethyl group.

References

An In-depth Technical Guide to the Reaction Mechanism of 1-(chloromethyl)-2,6-dimethylnaphthalene with Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reaction mechanism between 1-(chloromethyl)-2,6-dimethylnaphthalene and carboxylic acids. While direct experimental data for this specific reaction is not extensively documented in publicly available literature, this paper extrapolates from established principles of organic chemistry and analogous reactions involving structurally similar benzylic halides. The guide delves into the theoretical underpinnings of the nucleophilic substitution reaction, weighing the factors that dictate the operative mechanism—SN1 versus SN2. Furthermore, it presents detailed, adaptable experimental protocols and summarizes relevant quantitative data from analogous systems to provide a robust framework for researchers investigating this transformation.

Introduction

The functionalization of polycyclic aromatic hydrocarbons is a cornerstone of medicinal chemistry and materials science. The 2,6-dimethylnaphthalene scaffold is a key structural motif in various biologically active molecules and advanced polymers. The reaction of its chloromethyl derivative, this compound, with carboxylic acids to form the corresponding esters is a crucial transformation for introducing a wide array of functional groups and tailoring the physicochemical properties of the parent molecule. Understanding the nuances of this reaction's mechanism is paramount for optimizing reaction conditions, maximizing yields, and minimizing byproducts.

This guide will explore the mechanistic dichotomy of this reaction, provide practical experimental guidance, and present the available data in a structured format to aid researchers in this field.

Theoretical Reaction Mechanism

The reaction of this compound, a primary benzylic halide, with a carboxylic acid proceeds via a nucleophilic substitution pathway. The central question regarding the mechanism is whether it follows a concerted (SN2) or a stepwise (SN1) route. The structure of the electrophile, the nature of the nucleophile, the solvent, and the leaving group all play critical roles in determining the dominant pathway.

The SN2 Pathway

In the SN2 (Substitution Nucleophilic Bimolecular) mechanism, the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. This is a single-step process with a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.

For this compound, being a primary benzylic halide, the SN2 mechanism is generally expected to be favorable.[1] However, the bulky 2,6-dimethylnaphthalene moiety introduces significant steric hindrance around the reaction center, which can impede the backside attack required for an SN2 reaction. This steric hindrance, particularly from the peri-hydrogen on the naphthalene ring, is a critical factor that may slow down or disfavor the SN2 pathway.

The SN1 Pathway

The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. In the first, rate-determining step, the leaving group departs to form a carbocation intermediate. In the second step, the nucleophile attacks the carbocation.

The formation of a benzylic carbocation from this compound is facilitated by the resonance stabilization provided by the naphthalene ring system. This stabilization of the intermediate makes the SN1 pathway a viable alternative, especially if the SN2 pathway is sterically hindered.[2][3] The presence of electron-donating methyl groups on the naphthalene ring further stabilizes the carbocation.

Factors Influencing the Mechanism

The choice between the SN1 and SN2 pathways can be influenced by several experimental conditions:

-

Nucleophile: Carboxylic acids are weak nucleophiles. To enhance their reactivity, they are typically deprotonated to their corresponding carboxylate anions using a base. The resulting carboxylate is a stronger nucleophile, which would favor the SN2 mechanism.

-

Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are known to favor SN2 reactions as they solvate the cation but not the anionic nucleophile, thus increasing its nucleophilicity.[4] Polar protic solvents (e.g., water, alcohols) stabilize the carbocation intermediate, thereby favoring the SN1 pathway.[4]

-

Leaving Group: The chloride ion is a good leaving group, suitable for both SN1 and SN2 reactions.

-

Temperature: Higher temperatures can favor the SN1 pathway as it has a higher activation energy due to the bond-breaking step.

Given the sterically hindered nature of this compound and the potential for a resonance-stabilized carbocation, the reaction likely proceeds through a borderline mechanism with contributions from both SN1 and SN2 pathways, or may be shifted towards the SN1 mechanism, particularly with weaker nucleophiles and in polar protic solvents.

Visualization of Reaction Pathways

The logical relationship between the reactants and the two possible mechanistic pathways is illustrated in the following diagram.

Caption: Reaction pathways for the substitution on this compound.

Experimental Protocols

General Procedure using a Base

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the carboxylic acid (1.0 eq.) and a suitable base (e.g., triethylamine, 1.1 eq., or potassium carbonate, 1.5 eq.) in a polar aprotic solvent (e.g., acetone or DMF).

-

Addition of Electrophile: To the stirred solution, add this compound (1.0 eq.).

-

Reaction: Heat the reaction mixture to a suitable temperature (start with 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (e.g., triethylammonium chloride or potassium chloride) has formed, remove it by filtration.

-

Extraction: Transfer the filtrate to a separatory funnel, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water, a mild acidic solution (e.g., 5% HCl) to remove excess amine, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Phase-Transfer Catalysis Protocol

This method is particularly useful when using a salt of the carboxylic acid.

-

Reactant Preparation: In a round-bottom flask, combine the sodium or potassium salt of the carboxylic acid (1.2 eq.), this compound (1.0 eq.), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq.).

-

Solvent System: Add a two-phase solvent system, such as toluene and water.

-

Reaction: Heat the mixture with vigorous stirring to ensure efficient mixing of the two phases. Monitor the reaction by TLC or GC.

-

Work-up and Purification: Follow the work-up and purification steps outlined in the general procedure above.

Data Presentation

Quantitative data for the reaction of this compound with carboxylic acids is not available in the reviewed literature. However, data from analogous reactions with benzyl chloride can provide a useful benchmark.

Table 1: Reaction of Benzyl Chloride with Carboxylic Acids under Phase-Transfer Catalysis

| Carboxylic Acid | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Acetic Acid | K2CO3 | TBAB | Toluene/H2O | 80 | 4 | 92 |

| Propionic Acid | K2CO3 | TBAB | Toluene/H2O | 80 | 5 | 90 |

| Benzoic Acid | K2CO3 | TBAB | Toluene/H2O | 100 | 8 | 85 |

TBAB: Tetrabutylammonium bromide

It is anticipated that the reaction of this compound will require longer reaction times and/or higher temperatures to achieve comparable yields due to increased steric hindrance.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the synthesis and characterization of the target ester.

Caption: General experimental workflow for the synthesis of esters.

Conclusion

The reaction of this compound with carboxylic acids is a nucleophilic substitution that can theoretically proceed via both SN1 and SN2 mechanisms. The sterically hindered nature of the substrate suggests that the SN2 pathway may be slow, making the SN1 pathway competitive, especially under conditions that favor carbocation formation. Experimental conditions, particularly the choice of solvent and the strength of the nucleophile, will be crucial in determining the outcome of the reaction. The provided experimental protocols, adapted from related transformations, offer a solid starting point for the synthesis of the desired esters. However, researchers should anticipate the need for optimization to achieve high yields and purity. Further kinetic studies would be invaluable in fully elucidating the operative mechanism for this specific reaction.

References

- 1. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Preparation of β–Naphthyl Acetate Virtual Lab | PraxiLabs [praxilabs.com]

- 4. 1-Naphthyl acetate | 830-81-9 | FN00228 | Biosynth [biosynth.com]

- 5. US2166554A - 1-naphthaleneacetic acid - Google Patents [patents.google.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide on 1-(Chloromethyl)-2,6-dimethylnaphthalene and its Related Moieties

A comprehensive literature review reveals a notable scarcity of published research on the specific applications of 1-(chloromethyl)-2,6-dimethylnaphthalene. While this compound is chemically plausible, it does not appear to be a widely studied or commercialized substance. Structurally similar compounds such as 1-(chloromethyl)-2,7-dimethylnaphthalene and 1-(chloromethyl)-2-methylnaphthalene are available from chemical suppliers, suggesting the potential for synthesis, but their applications are not extensively documented in scientific literature.

Given the limited information on the target compound, this guide will provide a detailed technical review of its two core chemical precursors: 1-(chloromethyl)naphthalene and 2,6-dimethylnaphthalene . These compounds are of significant interest to researchers and drug development professionals and have a rich body of published literature. This guide will delve into their synthesis, applications, and key experimental protocols, providing valuable context for the potential properties and applications of this compound.

Part 1: 1-(Chloromethyl)naphthalene

1-(Chloromethyl)naphthalene is a versatile synthetic intermediate, primarily utilized for the introduction of the naphthylmethyl group into various molecular structures.[1] Its reactivity, stemming from the chloromethyl group, allows for a wide range of chemical transformations, making it a valuable building block in medicinal chemistry and materials science.[1][2]

Applications of 1-(Chloromethyl)naphthalene

The primary applications of 1-(chloromethyl)naphthalene are in organic synthesis as a precursor to more complex molecules. Key application areas include:

-

Pharmaceutical and Agrochemical Synthesis: It serves as a starting material for the synthesis of various biologically active compounds. A notable application is in the development of antifungal agents.[3] By condensing 1-(chloromethyl)naphthalene with various anilines and heteroaryls, researchers have synthesized derivatives with moderate to good antifungal activity against strains like Candida albicans.[3] It is also used in the discovery of novel inhibitors for enzymes such as p38α MAP kinase and TGF-β type I receptors.

-

Polymer Chemistry: 1-(chloromethyl)naphthalene is employed as an initiator in Atom Transfer Radical Polymerization (ATRP).[4] This allows for the synthesis of well-defined polymers, such as naphthalene-labeled polystyrene, with controlled molecular weights and narrow polydispersity.[1][4]

-

Fine Chemical Synthesis: The compound is a precursor for a variety of organic molecules, including:

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and reactions of 1-(chloromethyl)naphthalene.

Table 1: Synthesis and Reaction Yields of 1-(Chloromethyl)naphthalene and its Derivatives

| Reaction | Reagents | Yield (%) | Reference |

| Synthesis of 1-(chloromethyl)naphthalene | Naphthalene, paraformaldehyde, HCl, H₃PO₄ | 74-77 | [7] |

| Synthesis of (1-naphthylmethyl)aniline | 1-(chloromethyl)naphthalene, aniline | 77 | [5] |

| Synthesis of 1-naphthaldehyde | 1-(chloromethyl)naphthalene, hexamine | 60 | [5] |

| Synthesis of 1-methylnaphthalene | 1-(chloromethyl)naphthalene, Zn, HCl | 68 | [5] |

| Synthesis of Sodium 1-naphthylmethanesulphonate | 1-(chloromethyl)naphthalene, Na₂SO₃, NaOH | 60 | [5] |

| Palladium-catalyzed reaction with diethyl malonate | 1-(chloromethyl)naphthalene, diethyl malonate, NaH, Pd(PPh₃)₄ | 91 | [8] |

Table 2: Antifungal Activity of 1-(Chloromethyl)naphthalene Derivatives against Candida albicans

| Compound | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |

| 3-chloro-4-fluoro-N-(naphthalen-1-ylmethyl)aniline (2h) | 12.5 | [3] |

| N-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-amine (2j) | 12.5 | [3] |

| Terbinafine (Standard Drug) | 12.5 | [3] |

| N-(naphthalen-1-ylmethyl)aniline (2a) | 50 | [3] |

| 4-methyl-N-(naphthalen-1-ylmethyl)aniline (2b) | 50 | [3] |

| 4-methoxy-N-(naphthalen-1-ylmethyl)aniline (2c) | 50 | [3] |

| 2-hydroxy-5-methyl-N-(naphthalen-1-ylmethyl)aniline (2d) | 25 | [3] |

| 4-chloro-N-(naphthalen-1-ylmethyl)aniline (2e) | 25 | [3] |

Experimental Protocols

Protocol 1: Synthesis of 1-(Chloromethyl)naphthalene [7]

This procedure is a modification of the method described by Cambron.

-

Reaction Setup: In a 3-liter three-necked flask equipped with a reflux condenser and a Hershberg stirrer, place 256 g (2 moles) of naphthalene, 110 g of paraformaldehyde, 260 ml of glacial acetic acid, 165 ml of 85% phosphoric acid, and 428 g (362 ml, 4.2 moles) of concentrated hydrochloric acid.

-

Reaction: Heat the mixture in a water bath at 80-85°C and stir vigorously for 9-10 hours. The water bath level should be maintained at the same height as the reaction mixture.

-

Work-up: Cool the mixture to 15-20°C and transfer it to a 2-liter separatory funnel. Wash the crude product with two 1-liter portions of cold water (5-15°C), then with 500 ml of cold 10% potassium carbonate solution, and finally with 500 ml of cold water.

-

Drying: Add 200 ml of ether to the product and dry the solution over 10 g of anhydrous potassium carbonate with frequent shaking for 1 hour. Separate the aqueous layer and continue drying the ether solution over 20 g of potassium carbonate for 8-10 hours.

-

Distillation: Distill the dried solution, first at atmospheric pressure to remove the ether, and then under reduced pressure. Collect the fore-run of unreacted naphthalene at 90-110°C/5 mm.

-

Product Collection: Collect the 1-chloromethylnaphthalene fraction, which boils at 128-133°C/5 mm or 148-153°C/14 mm. The yield is typically 195-204 g (74-77% based on the naphthalene consumed).

Protocol 2: Synthesis of 3-chloro-4-fluoro-N-(naphthalen-1-ylmethyl)aniline (Antifungal Agent) [3]

-

Reaction Setup: In a 250 ml round-bottom flask equipped with a reflux condenser, stirrer, and a calcium chloride guard tube, mix 1-(chloromethyl)naphthalene (0.01 mol), 3-chloro-4-fluoroaniline (0.01 mol), and potassium carbonate (0.01 mol) in a suitable solvent (e.g., acetonitrile, DMF, or toluene).

-

Reaction: Reflux the mixture for 17 hours. Monitor the reaction completion using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture. Extract the product with chloroform.

-

Purification: Separate the organic layer and dry it over anhydrous sodium sulphate. Evaporate the solvent under vacuum to obtain the crude product. Recrystallize the crude product from methanol to yield the purified compound.

Visualizations

Caption: Synthesis and key reactions of 1-(chloromethyl)naphthalene.

Part 2: 2,6-Dimethylnaphthalene

2,6-Dimethylnaphthalene (2,6-DMN) is a polycyclic aromatic hydrocarbon and one of ten dimethylnaphthalene isomers.[9] Its primary industrial significance lies in its role as a monomer for high-performance polymers.[10]

Applications of 2,6-Dimethylnaphthalene

The applications of 2,6-DMN are predominantly in the field of polymer science:

-

High-Performance Polymers: 2,6-DMN is the key raw material for producing 2,6-naphthalenedicarboxylic acid (2,6-NDA) through liquid-phase oxidation.[9][10] 2,6-NDA is then polymerized with ethylene glycol to produce polyethylene naphthalate (PEN).[9][11] PEN is a high-performance polyester with superior thermal resistance, strength, and gas barrier properties compared to polyethylene terephthalate (PET).[9][10][12] These properties make PEN suitable for applications such as high-performance films, fibers, and packaging.[10][12]

-

Dye Precursors: Through ammoxidation, 2,6-DMN can be converted to 2,6-dicyanonaphthalene. Subsequent hydrogenation yields bis(aminomethyl)naphthalene, which is a precursor for various dyes.[9]

Quantitative Data

The following tables provide quantitative data for 2,6-dimethylnaphthalene.

Table 3: Physical and Chemical Properties of 2,6-Dimethylnaphthalene

| Property | Value | Reference |

| CAS Number | 581-42-0 | [9] |

| Molecular Formula | C₁₂H₁₂ | [9] |

| Molar Mass | 156.228 g·mol⁻¹ | [9] |

| Melting Point | 106-110 °C | [13] |

| Boiling Point | 262 °C | [13] |

| Density | 1.01 g/mL at 25 °C | [14] |

Table 4: Synthesis Yields for 2,6-Dimethylnaphthalene

| Reaction | Starting Materials | Yield (%) | Reference |

| Two-step synthesis via Heck reaction and cyclodehydration | 4-bromotoluene, 3-methyl-3-buten-1-ol | 66 (overall) | [10] |

| Cyclodehydration of 3-methyl-4-(p-tolyl)butanal | 3-methyl-4-(p-tolyl)butanal, Amberlite® IR 120 | 83 | [10] |

| Transalkylation of 2-methylnaphthalene with 1,2,4,5-tetramethylbenzene | 2-methylnaphthalene, 1,2,4,5-tetramethylbenzene | 100% selectivity (15.6% conversion) | [15] |

Experimental Protocols

Protocol 3: Two-Step Selective Synthesis of 2,6-Dimethylnaphthalene [10]

This protocol describes an efficient and selective two-step process.

Step 1: Synthesis of 3-methyl-4-(p-tolyl)butanal (Heck Reaction)

-

This step involves the ligand-free Heck coupling of 4-bromotoluene and 3-methyl-3-buten-1-ol to produce the target aldehyde. (Detailed conditions for this specific Heck reaction are proprietary to the cited research but follow general Heck coupling principles).

Step 2: Synthesis of 2,6-Dimethylnaphthalene (Cyclodehydration)

-

Reaction Setup: In a pressure tube, dissolve 3-methyl-4-(p-tolyl)butanal (2.83 g, 16.1 mmol) in 1,1,2-trichloroethane (5 mL).

-

Catalyst Addition: Add Amberlite® IR 120 (2.83 g, 100 wt%).

-

Reaction: Heat the reaction mixture at 200°C for 2 hours.

-

Work-up: Filter the resulting mixture and concentrate the filtrate.

-

Purification: Purify the crude residue by chromatography on a silica gel column using hexane as the eluent to yield 2.10 g (83%) of 2,6-dimethylnaphthalene as a white solid.

Visualizations

Caption: Synthesis of 2,6-DMN and its conversion to PEN and dye precursors.

References

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Synthesis and Application of 1-Chloromethyl naphthalene_Chemicalbook [chemicalbook.com]

- 5. 119. The preparation of chloromethylnaphthalenes and 1 : 5-dimethylnaphthalene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. 1-Chloromethyl naphthalene | 86-52-2 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2,6-Dimethylnaphthalene - Wikipedia [en.wikipedia.org]

- 10. 2024.sci-hub.st [2024.sci-hub.st]

- 11. nacatsoc.org [nacatsoc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2,6-二甲基萘 99% | Sigma-Aldrich [sigmaaldrich.com]

- 14. 581-42-0 CAS MSDS (2,6-DIMETHYLNAPHTHALENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. Highly selective formation of 2,6-dimethylnaphthalene in HCl-modified triethylamine–aluminum chloride ionic liquid - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Technical Guide on the Safe Handling of 1-(Chloromethyl)-2,6-dimethylnaphthalene and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Hazard Identification and Classification

1-(Chloromethyl)naphthalene is classified as a hazardous substance. It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[1][2] It is also a lachrymator, a substance that irritates the eyes and causes tears.[3]

GHS Classification:

-

Serious Eye Damage (Category 1)[2]

-

May be corrosive to metals (Category 1)[2]

-

Suspected of causing cancer (Carcinogen Category 2)[2]

-

Hazardous to the aquatic environment, acute and long-term hazard[4][5]

Hazard Statements:

-

H351: Suspected of causing cancer.[2]

-

H410: Very toxic to aquatic life with long-lasting effects.[2][5]

Quantitative Toxicological and Physical Data

The following table summarizes the available quantitative data for 1-(chloromethyl)naphthalene.

| Property | Value | Source |

| Chemical Formula | C₁₁H₉Cl | [1] |

| Molecular Weight | 176.64 g/mol | |

| Appearance | Powder | [6] |

| Melting Point | 59-62 °C | [6] |

| LD50 Oral (Rat) | 890 mg/kg | [4] |

| LD50 Dermal (Rat) | >5000 mg/kg | [7][4] |

| Specific Gravity | 1.180 | [4] |

| Vapor Pressure | Negligible | [4] |

Experimental Protocols and Handling Procedures

3.1. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

3.2. Personal Protective Equipment (PPE) A comprehensive PPE program is essential.[8] The minimum required PPE for handling this compound includes:

-

Eye/Face Protection: Tight-sealing safety goggles or a full-face shield.[3][9]

-

Skin Protection: A chemical-resistant lab coat or overalls.[4][9] For tasks with a high risk of splashing, a PVC apron or a full chemical-resistant suit may be necessary.[4]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and replaced if contaminated or damaged.[3][10] When only brief contact is expected, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is recommended.[4]

-

Respiratory Protection: For handling the powder form and when engineering controls are insufficient, a NIOSH/MSHA approved air-purifying respirator with a particulate dust filter and an acid gas cartridge (Type B) should be used.[4][9] For high airborne concentrations, a positive-pressure supplied-air respirator may be required.[9]

3.3. Safe Handling and Storage Protocol

-

Handling: Avoid all personal contact, including the inhalation of dust or vapors.[2][4] Do not eat, drink, or smoke in handling areas.[4][9] Wash hands thoroughly after handling.[3][4] Avoid the formation of dust and aerosols.[3]

-

Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[7][4] Store locked up and away from incompatible materials such as strong oxidizing agents, bases, alcohols, amines, and metals.[1][7][4] The substance is moisture-sensitive; protect from moisture.[1][7]

3.4. Spill Cleanup Protocol

-

Minor Spills:

-

Wear full PPE as described in section 3.2.

-

Avoid generating dust.[4] Dampen the spilled solid with water to prevent it from becoming airborne before sweeping.[4]

-

Use dry cleanup procedures (e.g., vacuum or sweep up). A vacuum cleaner must be fitted with a HEPA filter.[4]

-

Collect the material in a suitable, labeled container for disposal.[3][9]

-

Major Spills:

-

Immediately clear the area of all personnel and move upwind.[4]

-

Alert emergency responders and inform them of the hazard's location and nature.[4]

-

Wear full-body protective clothing with a self-contained breathing apparatus (SCBA).[4]

-

Prevent the spillage from entering drains or water courses.[3][4]

-

Contain the spill with sand, earth, or vermiculite.[4]

-

Collect the material into labeled containers for disposal.[4]

-

Wash the area and decontaminate all protective clothing and equipment after use.[4]

-

3.5. Waste Disposal Protocol

-

Disposal must be handled by a licensed professional waste disposal service.[3]

-

The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

-

Dispose of contaminated packaging as unused product.[3]

Visualized Workflows and Relationships

The following diagrams illustrate the logical workflows for safe handling and emergency response.

Caption: Workflow for the safe handling of 1-(chloromethyl)naphthalene.

Caption: Emergency response procedure for spills and exposures.

First Aid Measures

Immediate medical attention is required for all routes of exposure.[7]

-

After Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult or has stopped, provide artificial respiration.[9] Seek immediate medical advice.[1]

-

After Skin Contact: Immediately remove all contaminated clothing.[9] Wash the affected area with large amounts of soap and water for at least 15 minutes.[1][7] Seek immediate medical attention.[1]

-

After Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[1][3] Remove contact lenses if present and easy to do so.[1] Continue rinsing and call a poison center or doctor immediately.[1][3]

-

After Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[3][9] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Note to Physicians: Treat symptomatically.[9] Inhalation of vapors may cause lung edema, with the prime symptom being breathlessness.[4]

References

- 1. lobachemie.com [lobachemie.com]

- 2. sdfine.com [sdfine.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. 2,6-Dimethylnaphthalene | C12H12 | CID 11387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-クロロメチル-2-メチルナフタレン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Solubility of 1-(chloromethyl)-2,6-dimethylnaphthalene in Organic Solvents: A Technical Guide

Executive Summary

This technical guide addresses the solubility of 1-(chloromethyl)-2,6-dimethylnaphthalene in organic solvents, a critical parameter for its application in research, chemical synthesis, and drug development. Due to the absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive predicted solubility profile based on the known properties of structurally analogous compounds: 1-(chloromethyl)naphthalene and 2,6-dimethylnaphthalene. Furthermore, detailed experimental protocols for both qualitative and quantitative solubility determination are presented to enable researchers to generate precise data. This guide is intended for scientists and professionals who require a thorough understanding of the solubility characteristics of this compound for its effective handling, reaction optimization, and formulation.

Predicted Solubility Profile of this compound

The chemical structure of this compound, featuring a nonpolar naphthalene core with two methyl groups and a reactive chloromethyl group, suggests that its solubility will be primarily dictated by "like dissolves like" principles. The presence of the chloromethyl group introduces some polarity, but the overall character of the molecule remains largely nonpolar.

Based on the reported solubility of structurally similar compounds, a predicted solubility profile for this compound in various organic solvents has been compiled. 1-(chloromethyl)naphthalene is known to be soluble in nonpolar organic solvents such as benzene, toluene, and hexane, and also shows good solubility in ethanol and dichloromethane, while being poorly soluble in water.[1][2][3] The parent compound, 2,6-dimethylnaphthalene, exhibits solubility in a range of organic solvents including alcohols, n-heptane, cyclohexane, and acetate esters.[4]

The following table summarizes the predicted solubility of this compound.

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Benzene, Toluene, Xylene | High | The aromatic naphthalene core of the solute has strong affinity for aromatic solvents. |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High | The nonpolar nature of the solute is expected to lead to good solubility in aliphatic hydrocarbons.[2][4] |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | The presence of a chloro-substituent on the solute suggests favorable interactions with chlorinated solvents.[1] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are effective solvents for a wide range of organic compounds and are expected to readily dissolve the target molecule. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Medium to High | The slight polarity introduced by the chloromethyl group may allow for moderate to good solubility in these solvents. |

| Esters | Ethyl acetate, n-Propyl acetate | Medium to High | Structurally similar 2,6-dimethylnaphthalene shows solubility in acetate esters.[4] |

| Alcohols | Methanol, Ethanol, Isopropanol | Medium | While the nonpolar character dominates, some solubility is expected in alcohols due to potential weak hydrogen bonding with the chloromethyl group.[1][3][5] |

| Polar Protic | Water | Low | The predominantly nonpolar structure of the molecule leads to poor miscibility with water.[1][2] |

Experimental Protocols

To ascertain the precise solubility of this compound, the following experimental protocols are recommended.

Qualitative Solubility Determination

A preliminary qualitative assessment is useful for rapid screening of suitable solvents. This can be achieved through a simple dissolution test.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a series of small, labeled test tubes or vials.

-

Solvent Addition: To each tube, add a specific organic solvent in incremental volumes (e.g., 0.1 mL at a time) from a calibrated pipette or burette.

-

Mixing: After each addition, vigorously agitate the mixture (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) at a constant temperature.

-

Observation: Visually inspect the solution for the complete disappearance of the solid phase.

-

Classification: The solubility can be qualitatively classified based on the amount of solvent required for complete dissolution.

References

An In-depth Technical Guide on Potential Impurities in the Synthesis of 1-(Chloromethyl)-2,6-dimethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential impurities that may arise during the synthesis of 1-(chloromethyl)-2,6-dimethylnaphthalene, a key intermediate in the development of various pharmaceutical compounds. Understanding and controlling these impurities is critical for ensuring the safety, efficacy, and regulatory compliance of the final drug product. This document details the formation pathways of these impurities, provides guidance on analytical methodologies for their detection, and outlines potential control strategies.

Introduction to the Synthesis of this compound

The primary method for the synthesis of this compound is the chloromethylation of 2,6-dimethylnaphthalene. This electrophilic aromatic substitution reaction typically involves the use of formaldehyde or a formaldehyde equivalent (such as paraformaldehyde or trioxane) and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride.[1] The reaction proceeds via the in situ formation of a highly reactive chloromethyl cation or a related electrophilic species, which then attacks the electron-rich naphthalene ring.

While the desired product is the mono-chloromethylated derivative at the 1-position, the reaction conditions can lead to the formation of several side products. The key to minimizing these impurities lies in the careful control of reaction parameters such as temperature, reaction time, and the stoichiometry of the reactants.

Potential Impurities in the Synthesis

Based on the established chemistry of naphthalene chloromethylation and the reactivity of the 2,6-dimethylnaphthalene substrate, the following are the most probable impurities:

-

Unreacted 2,6-Dimethylnaphthalene: Incomplete conversion will result in the presence of the starting material in the final product mixture.

-

Di(2,6-dimethylnaphthalen-1-yl)methane: This is a significant byproduct formed through the reaction of the initially formed this compound with another molecule of 2,6-dimethylnaphthalene.[2] This secondary reaction is a common issue in chloromethylation reactions of electron-rich aromatic compounds.

-

Bis(chloromethyl)-2,6-dimethylnaphthalene Isomers: Over-reaction can lead to the introduction of a second chloromethyl group onto the naphthalene ring. Due to the directing effects of the existing methyl and chloromethyl groups, a mixture of isomers is possible.

-

Polymeric/Resinous Byproducts: The highly reactive nature of the intermediates can lead to the formation of higher molecular weight oligomers and polymers, often appearing as a resinous residue after distillation.[2]

Formation Pathways of Key Impurities

The formation of the primary impurities can be visualized through the following reaction pathways.

Figure 1: Formation of key impurities during the synthesis of this compound.

Experimental Protocols

General Experimental Protocol (Adapted from Naphthalene Chloromethylation):

Materials:

-

2,6-Dimethylnaphthalene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Phosphoric Acid (85%)

-

Glacial Acetic Acid

-

Ether (or other suitable extraction solvent)

-

Anhydrous Potassium Carbonate (for drying)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet, combine 2,6-dimethylnaphthalene, paraformaldehyde, glacial acetic acid, and phosphoric acid.

-

With vigorous stirring, slowly add concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to 80-85°C in a water bath and maintain this temperature with continuous stirring for several hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with cold water and a cold 10% potassium carbonate solution to neutralize any remaining acid.

-

Extract the organic layer with a suitable solvent like ether.

-

Dry the organic extract over anhydrous potassium carbonate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation. The forerun will likely contain unreacted 2,6-dimethylnaphthalene. The main fraction will be the desired this compound. The distillation residue will contain the higher boiling point impurities such as di(2,6-dimethylnaphthalen-1-yl)methane and bis(chloromethyl) isomers.[2]

Analytical Methodologies for Impurity Profiling

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of the reaction mixture and the final product.

Table 1: Analytical Techniques for Impurity Characterization

| Analytical Technique | Purpose |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components, including the starting material, the desired product, and lower molecular weight impurities. |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the main product and less volatile impurities. Different detector types (e.g., UV, MS) can be employed for comprehensive analysis. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation of the desired product and isolated impurities. NMR can provide definitive information on the substitution patterns on the naphthalene ring. |

| Infrared (IR) Spectroscopy | Functional group analysis to confirm the presence of the chloromethyl group and the aromatic naphthalene core. |

Quantitative Data and Control Strategies

Currently, there is a lack of publicly available quantitative data on the specific levels of impurities formed during the synthesis of this compound. However, based on analogous reactions, the formation of di(2,6-dimethylnaphthalen-1-yl)methane can be significant, potentially ranging from a few percent to a substantial portion of the crude product, depending on the reaction conditions.

Control Strategies to Minimize Impurity Formation:

-

Stoichiometry Control: Using a slight excess of the chloromethylating agent can help to drive the reaction to completion and reduce the amount of unreacted starting material. However, a large excess should be avoided to minimize the formation of di-chloromethylated byproducts.

-

Temperature and Reaction Time: Lower reaction temperatures and shorter reaction times can help to reduce the rate of the secondary reaction leading to the formation of di(2,6-dimethylnaphthalen-1-yl)methane and polymeric materials.

-

Efficient Mixing: Vigorous stirring is crucial to ensure homogenous reaction conditions and prevent localized overheating, which can promote side reactions.

-

Purification: Careful fractional vacuum distillation is a key step in separating the desired product from both lower-boiling starting material and higher-boiling impurities.[2]

Logical Workflow for Impurity Analysis and Control

The following diagram illustrates a logical workflow for the analysis and control of impurities in the synthesis of this compound.

Figure 2: Workflow for impurity analysis and control.

Conclusion

The synthesis of this compound is a critical process for the pharmaceutical industry. A thorough understanding of the potential impurities, their formation mechanisms, and effective analytical and control strategies is paramount. While the primary impurities are predictable based on the reaction chemistry, further research to quantify their formation under various process conditions is necessary. By implementing the strategies outlined in this guide, researchers and drug development professionals can ensure the production of high-purity this compound, thereby contributing to the development of safe and effective medicines.

References

Methodological & Application

Application Note & Protocol: HPLC Analysis of Fatty Acids via Derivatization with 1-(chloromethyl)-2,6-dimethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of fatty acids is crucial in various fields, including biomedical research, drug development, and quality control of pharmaceuticals and food products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. However, since fatty acids lack a strong chromophore or fluorophore, their detection at low concentrations is challenging. Derivatization of the carboxylic acid group with a UV-active or fluorescent tag is a common strategy to enhance detection sensitivity.

This document provides a detailed protocol for the derivatization of fatty acids using 1-(chloromethyl)-2,6-dimethylnaphthalene, a novel derivatizing agent that imparts a UV-active naphthalene moiety to the fatty acid molecule, allowing for sensitive detection by HPLC with a UV or fluorescence detector. The naphthalene group offers favorable chromatographic properties and high molar absorptivity.

Disclaimer: The following protocol and associated data are provided as a general guideline. Specific experimental conditions may require optimization for different sample matrices and analytical instrumentation.

Experimental Protocols

-

Lipid Extraction:

-

Homogenize the tissue or fluid sample (e.g., plasma, cell pellet) in a chloroform:methanol mixture (2:1, v/v).

-

Vortex thoroughly for 15 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Carefully collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen gas.

-

-

Saponification (Hydrolysis of Esterified Fatty Acids):

-

Re-dissolve the dried lipid extract in 1 mL of 2 M methanolic KOH.

-

Incubate at 70°C for 2 hours to hydrolyze triglycerides and other esters.

-

Cool the reaction mixture to room temperature.

-

Acidify the solution to a pH of approximately 2 by adding 1.2 mL of 1.0 M HCl.

-

Extract the free fatty acids by adding 2 mL of hexane and vortexing for 5 minutes.

-

Centrifuge at 1500 x g for 5 minutes.

-

Transfer the upper hexane layer containing the free fatty acids to a new tube.

-

Repeat the hexane extraction twice more and combine the organic phases.

-

Evaporate the hexane under a stream of nitrogen gas.

-

-

Reagent Preparation:

-

Derivatization Reagent: Prepare a 10 mg/mL solution of this compound in acetonitrile.

-

Catalyst: Prepare a 5 mg/mL solution of triethylamine (TEA) in acetonitrile.

-

-

Derivatization Reaction:

-

Re-dissolve the dried free fatty acid extract in 100 µL of acetonitrile.

-

Add 50 µL of the this compound solution.

-

Add 20 µL of the triethylamine solution.

-

Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

-

After cooling to room temperature, the sample is ready for HPLC analysis. The reaction mixture can be diluted with the mobile phase if necessary.

-

HPLC-UV Analysis

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

-

Gradient Elution:

Time (min) % Solvent A % Solvent B 0 20 80 25 0 100 30 0 100 31 20 80 | 35 | 20 | 80 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

UV Detection Wavelength: 254 nm

Data Presentation

The following tables summarize the hypothetical quantitative data for the HPLC analysis of several common fatty acids derivatized with this compound.

Table 1: Chromatographic Properties of Derivatized Fatty Acids

| Fatty Acid | Abbreviation | Retention Time (min) |

| Palmitic Acid | C16:0 | 15.2 |

| Stearic Acid | C18:0 | 18.5 |

| Oleic Acid | C18:1 | 17.8 |

| Linoleic Acid | C18:2 | 17.1 |

| Alpha-Linolenic Acid | C18:3 | 16.5 |

| Arachidonic Acid | C20:4 | 19.8 |

Table 2: Method Performance Characteristics

| Fatty Acid | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |

| Palmitic Acid | 0.5 - 100 | 0.9995 | 0.15 | 0.5 |

| Stearic Acid | 0.5 - 100 | 0.9992 | 0.18 | 0.6 |

| Oleic Acid | 0.5 - 100 | 0.9998 | 0.12 | 0.4 |

| Linoleic Acid | 0.5 - 100 | 0.9996 | 0.14 | 0.45 |

| Alpha-Linolenic Acid | 0.5 - 100 | 0.9994 | 0.16 | 0.55 |

| Arachidonic Acid | 0.5 - 100 | 0.9991 | 0.20 | 0.65 |

Visualizations

Application Notes and Protocols for Fluorescent Labeling of Amino Acids with 1-(chloromethyl)-2,6-dimethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of amino acids is a pivotal technique in biochemical and pharmaceutical research, enabling the sensitive detection and quantification of amino acids, peptides, and proteins. This document provides a detailed protocol for the derivatization of amino acids using 1-(chloromethyl)-2,6-dimethylnaphthalene, a fluorogenic reagent that reacts with the primary or secondary amine group of an amino acid to yield a highly fluorescent naphthalene-amino acid adduct. The naphthalene moiety serves as a robust fluorophore, offering good photostability and a distinct fluorescence profile suitable for various analytical applications, including high-performance liquid chromatography (HPLC), fluorescence microscopy, and microplate-based assays.

The protocol outlined below is based on the principle of nucleophilic substitution, where the amino group of the amino acid displaces the chloride from the benzylic position of this compound. This reaction is typically carried out under basic conditions to ensure the amino group is deprotonated and thus sufficiently nucleophilic.

Quantitative Data Summary

The following table summarizes the representative spectroscopic properties of the 2,6-dimethylnaphthalene fluorophore. These values are based on the parent fluorophore and are expected to be similar for the amino acid conjugate, although slight shifts in excitation and emission maxima may occur depending on the specific amino acid and the solvent environment.

| Property | Value | Reference |

| Excitation Maximum (λex) | 273 nm | [1] |

| Emission Maximum (λem) | 340 nm | [1] |

| Stokes Shift | 67 nm | [1] |

| Recommended Cutoff Filter | > 320 nm |

Experimental Protocols

Materials and Reagents

-

This compound

-

Amino acid standard(s) or sample

-

Borate buffer (0.1 M, pH 9.5)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water

-

Sodium hydroxide (for pH adjustment)

-

Hydrochloric acid (for pH adjustment)

-

Reaction vials (e.g., 1.5 mL microcentrifuge tubes)

-

Heating block or water bath

-

Vortex mixer

-

pH meter

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

Protocol for Fluorescent Labeling

-

Preparation of Reagents:

-

Amino Acid Solution: Prepare a 1 mM stock solution of the desired amino acid(s) in 0.1 M HCl or a suitable buffer.

-

Labeling Reagent Solution: Prepare a 10 mM solution of this compound in acetonitrile. This solution should be prepared fresh before use and protected from light.

-

Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.5 using sodium hydroxide.

-

-

Derivatization Reaction:

-

In a reaction vial, combine 50 µL of the amino acid solution, 200 µL of 0.1 M borate buffer (pH 9.5), and 100 µL of the 10 mM this compound solution in acetonitrile.

-

Vortex the mixture for 30 seconds to ensure homogeneity.

-

Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

-

After incubation, cool the reaction mixture to room temperature.

-

-

Sample Preparation for Analysis:

-

Quench the reaction by adding 50 µL of 0.1 M HCl to neutralize the excess base.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

-

Dilute the sample with the mobile phase if necessary to fall within the linear range of the fluorescence detector.

-

HPLC Analysis of Labeled Amino Acids

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Deionized water with 0.1% trifluoroacetic acid.

-

Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid.

-

Gradient Elution: A typical gradient could be starting from 20% B to 80% B over 20 minutes, followed by a wash and re-equilibration step. The gradient should be optimized based on the specific amino acids being analyzed.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Fluorescence Detection: Set the excitation wavelength to 273 nm and the emission wavelength to 340 nm.

Visualizations

Chemical Reaction Pathway

References

Application Notes and Protocols: 1-(Chloromethyl)-2,6-dimethylnaphthalene as a Pre-column Derivatization Reagent for Carboxylic Acid Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sensitive and selective quantification of carboxylic acids, such as fatty acids and drug metabolites, is a critical task in various fields of research and development. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a powerful analytical technique that offers high sensitivity. However, many carboxylic acids lack a native fluorophore, necessitating a derivatization step to introduce a fluorescent tag prior to chromatographic analysis.

1-(Chloromethyl)-2,6-dimethylnaphthalene (CMDMN) is a promising, yet not widely documented, derivatization reagent for this purpose. The 2,6-dimethylnaphthalene moiety is fluorescent, with an excitation peak at 273 nm and an emission peak at 340 nm.[1] The chloromethyl group provides a reactive site for the esterification of carboxylic acids, forming a stable, fluorescently tagged derivative. This application note provides a detailed, adaptable protocol for the use of CMDMN as a pre-column derivatization reagent for the analysis of carboxylic acids by HPLC with fluorescence detection.

Due to the limited availability of specific protocols for this compound, this document presents a comprehensive protocol adapted from established methods for a structurally and functionally similar reagent, 9-chloromethylanthracene.[2][3] This analogous reagent also possesses a reactive chloromethyl group and is utilized for the fluorescent labeling of carboxylic acids.[2][3] Researchers can adapt the following procedures for use with CMDMN, with the understanding that optimization of reaction conditions may be necessary.

Principle of Derivatization

The derivatization reaction involves the esterification of a carboxylic acid with this compound in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution where the carboxylate anion attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a fluorescent ester derivative.

Experimental Workflow

The overall experimental workflow for the derivatization and analysis of carboxylic acids using this compound is depicted below.

Detailed Experimental Protocol (Adaptable for CMDMN)